![molecular formula C21H22F2N4O3S2 B1224195 2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1224195.png)
2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide
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Overview
Description
2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Application in Idiopathic Pulmonary Fibrosis and Cough Treatment
A study by Norman (2014) discusses the use of broad spectrum phosphatidylinositol 3-kinase inhibitors, closely related to 2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough. The study highlights in vitro data supporting these utilities, with one of the compounds undergoing a dose-finding Phase I study in idiopathic pulmonary fibrosis patients (Norman, 2014).
Synthesis Methods and Derivatives
Kuznetsov, Nam, and Chapyshev (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, which is a derivative of the mentioned compound. Their method involves condensation and reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Antimicrobial and Antitumor Activities
A 2019 study explored the synthesis of quinoline clubbed with sulfonamide moiety compounds, related to 2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide, and their antimicrobial activities. Some of the synthesized compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Fares et al. (2014) synthesized derivatives of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine, exhibiting potent antitumor activity against prostate and lung cancer cell lines. A derivative, 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide, showed superior antitumor activity at submicromolar levels (Fares et al., 2014).
properties
Product Name |
2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide |
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Molecular Formula |
C21H22F2N4O3S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2,5-difluoro-N-[2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H22F2N4O3S2/c22-13-5-6-15(23)17(11-13)32(28,29)26-20-19-14-3-1-2-4-16(14)31-21(19)25-18(24-20)12-27-7-9-30-10-8-27/h5-6,11H,1-4,7-10,12H2,(H,24,25,26) |
InChI Key |
HDYBLZRIPDHFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CN4CCOCC4)NS(=O)(=O)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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